6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. This compound is part of the broader class of fluorinated pyridines, which are widely studied for their unique properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride typically involves the use of trifluoromethyl-containing building blocks. One common method is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions. This reaction involves the coupling of a trifluoromethylated boron reagent with a suitable halogenated pyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-(trifluoromethyl)pyridine: Another trifluoromethyl-containing pyridine derivative with similar chemical properties.
5-chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]- (6-trifluoromethyl-pyridin-3-ylmethyl)-amine hydrochloride: Used for the treatment of tenosynovial giant cell tumour.
Uniqueness
6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8ClF3N2O |
---|---|
Molecular Weight |
240.61 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)6-2-1-4-5(12)3-14-7(4)13-6;/h1-2,5H,3,12H2;1H |
InChI Key |
SEZMTMFTUOGLQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.